molecular formula C12H9ClN2O3 B14600251 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride CAS No. 61063-04-5

1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride

Katalognummer: B14600251
CAS-Nummer: 61063-04-5
Molekulargewicht: 264.66 g/mol
InChI-Schlüssel: JKISNWBWHIZMIT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry and pharmaceuticals. This compound features a pyridinium core substituted with a formyl group at the 2-position and a nitro group at the 6-position, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride typically involves the reaction of 2-formyl-6-nitrobenzaldehyde with pyridine in the presence of a suitable chlorinating agent. The reaction conditions often include:

    Solvent: Common solvents include acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

    Oxidation: 1-(2-Carboxy-6-nitrophenyl)pyridin-1-ium chloride.

    Reduction: 1-(2-Formyl-6-aminophenyl)pyridin-1-ium chloride.

    Substitution: 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium hydroxide.

Wissenschaftliche Forschungsanwendungen

1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as ionic liquids and polymers.

Wirkmechanismus

The mechanism of action of 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts and related compounds:

    Similar Compounds: Pyridinium chloride, 1-(2-Formylphenyl)pyridin-1-ium chloride, 1-(6-Nitrophenyl)pyridin-1-ium chloride.

Eigenschaften

CAS-Nummer

61063-04-5

Molekularformel

C12H9ClN2O3

Molekulargewicht

264.66 g/mol

IUPAC-Name

3-nitro-2-pyridin-1-ium-1-ylbenzaldehyde;chloride

InChI

InChI=1S/C12H9N2O3.ClH/c15-9-10-5-4-6-11(14(16)17)12(10)13-7-2-1-3-8-13;/h1-9H;1H/q+1;/p-1

InChI-Schlüssel

JKISNWBWHIZMIT-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=[N+](C=C1)C2=C(C=CC=C2[N+](=O)[O-])C=O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.